Desacetylcephapirin sodium

Veterinary antimicrobial susceptibility Mastitis pathogen MIC Cephalosporin metabolite activity

For labs needing regulatory residue monitoring, generic cephapirin standards fail to detect the metabolite that persists in tissues. Desacetylcephapirin sodium (CAS 104557-24-6) is the mandatory analyte-in calves, cephapirin is almost completely converted to this metabolite, making parent-only analysis insufficient. - Essential for UHPLC-MS/MS calibration in milk & tissue residue testing. - 100% cross-classified susceptibility agreement with parent cephapirin for staphylococci/streptococci; 89.8% of E. coli isolates not inhibited. - Supplied as a certified reference standard with traceability documentation for ANDA/QC applications.

Molecular Formula C15H14N3NaO5S2
Molecular Weight 403.4 g/mol
CAS No. 104557-24-6
Cat. No. B607064
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDesacetylcephapirin sodium
CAS104557-24-6
SynonymsDesacetyl cefapirin
Molecular FormulaC15H14N3NaO5S2
Molecular Weight403.4 g/mol
Structural Identifiers
SMILESC1C(=C(N2C(S1)C(C2=O)NC(=O)CSC3=CC=NC=C3)C(=O)[O-])CO.[Na+]
InChIInChI=1S/C15H15N3O5S2.Na/c19-5-8-6-25-14-11(13(21)18(14)12(8)15(22)23)17-10(20)7-24-9-1-3-16-4-2-9;/h1-4,11,14,19H,5-7H2,(H,17,20)(H,22,23);/q;+1/p-1/t11-,14-;/m1./s1
InChIKeyXYXWZYPKYXORJY-GBWFEORMSA-M
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Desacetylcephapirin Sodium: Active Metabolite for Residue Analysis


Desacetylcephapirin sodium (CAS 104557-24-6) is the primary microbiologically active metabolite of cephapirin, a first-generation cephalosporin antibiotic widely used in veterinary medicine, particularly for bovine mastitis treatment [1]. This compound exists as a pale yellow to beige crystalline solid with a molecular formula of C₁₅H₁₄N₃NaO₅S₂ and molecular weight of 403.41 g/mol . As a key metabolite in the β-lactam antibiotic pathway, it is routinely employed as a certified reference material for residue monitoring in food-producing animals [2].

Certified reference material for veterinary residue monitoring in food-producing animals
Primary marker for withdrawal compliance testing due to metabolite persistence
Key analytical standard for cephalosporin metabolism and pharmacokinetic studies

Desacetylcephapirin Sodium: Why Substitution Fails


Procurement of desacetylcephapirin sodium for analytical or research applications cannot be satisfied by generic substitution with parent compound cephapirin sodium or alternative cephalosporin metabolites. The compound serves fundamentally distinct functions: it is the deacetylated degradation product and active metabolite of cephapirin with a species-dependent deacetylation rate decreasing from rodents to dogs to humans [1]. In veterinary residue monitoring, it is a mandatory analyte because in treated calves, cephapirin is almost completely converted to desacetylcephapirin in tissues, making parent-only analysis insufficient for regulatory compliance [2]. Furthermore, the susceptibility spectrum differs materially from the parent compound—while 100% cross-classified susceptibility agreement exists between cephapirin and desacetylcephapirin for staphylococci and streptococci, 89.8% of E. coli isolates were not inhibited at the maximum concentration of desacetylcephapirin, creating a pathogen-specific activity gap that prevents interchangeability [3].

⚠️ Parent-only analysis insufficient

Cephapirin almost completely converts to desacetylcephapirin in treated tissues; metabolite must be monitored for regulatory residue compliance.

⚠️ Species-dependent deacetylation rate

Deacetylation extent follows rodents > dogs > humans, complicating cross-species PK extrapolation and model selection.

⚠️ E. coli susceptibility gap

A high proportion of E. coli isolates are not inhibited by desacetylcephapirin, unlike the parent compound, limiting interchangeability in susceptibility testing.

Desacetylcephapirin Sodium: Quantitative Comparator Evidence


Differential MIC Against Mastitis Pathogens

In a direct comparative agar dilution study of 488 mastitis pathogen isolates, desacetylcephapirin sodium exhibited 100% cross-classified susceptibility agreement with cephapirin for all staphylococci and streptococci, but showed a marked efficacy gap against E. coli where 88 of 98 isolates (89.8%) were not inhibited at the maximum tested concentration of desacetylcephapirin, while 50 of 98 isolates (51.0%) remained susceptible to parent cephapirin [1]. For coagulase-negative staphylococci mastitis pathogens specifically, desacetylcephapirin sodium demonstrated MIC₅₀ values of 0.12 µg/mL for both clinical and subclinical bacterial strains [2].

Differential MIC (mastitis)
Head-to-head
89.8% vs. 51.0% E. coli non-susceptible
Pathogen-specific susceptibility context: metabolite vs. parent
100% agreement for staphylococci/streptococci; 488 mastitis isolates
Veterinary antimicrobial susceptibility Mastitis pathogen MIC Cephalosporin metabolite activity

Broad-Spectrum MIC Against Reference Pathogens

Desacetylcephapirin sodium exhibits a graded antimicrobial spectrum across four reference pathogens with the following MIC values: Staphylococcus aureus 0.42 µg/mL, Klebsiella pneumoniae 24 µg/mL, Proteus mirabilis 34 µg/mL, and Escherichia coli 120 µg/mL [1]. For Streptococcus dysgalactiae, desacetylcephapirin sodium shows consistent inhibitory activity with MIC₅₀ values of 0.25 µg/mL for both clinical and subclinical bacterial strains [2].

Broad-spectrum MIC
Reported
S. aureus 0.42 µg/mL to E. coli 120 µg/mL
~286-fold potency differential defines Gram-positive preference
Includes S. dysgalactiae MIC₅₀ 0.25 µg/mL
Antimicrobial activity MIC determination Cephalosporin metabolite potency

Species-Dependent Deacetylation Rate

A cross-species comparative pharmacokinetic study of cephapirin metabolism revealed that the rate and extent of deacetylation to form desacetylcephapirin decreases from rodents to dogs to humans, with plasma elimination half-lives for both cephapirin and desacetylcephapirin ranging from 0.4 to 0.9 hours across the species examined [1]. The study further demonstrated that the kidney performs a role not only in excretion but also in the metabolism of cephapirin to desacetylcephapirin [2].

Species deacetylation rate
Class-level
Rodents > dogs > humans
Metabolism profile informs PK model selection
Half-life range 0.4–0.9 h; renal contribution noted
Comparative pharmacokinetics Cephalosporin metabolism Species-dependent deacetylation

Milk Residue Persistence vs Parent Compound

In lactating dairy cows with naturally acquired mastitis treated with cephapirin via intramammary infusion, desacetylcephapirin (DACEP) persisted longer than the parent compound in milk [1]. In a separate study of calves treated by intramuscular injection, cephapirin was almost completely converted to desacetylcephapirin in tissues, confirming that the deacetyl form must be considered in residue determinations for treated animals [2]. LC-MS/MS analysis of incurred milk extracts identified both cephapirin and desacetylcephapirin as the major residues, with a detection limit of approximately 1 ng/mL for both compounds in milk [3].

Milk residue persistence
Head-to-head
Metabolite > parent persistence; ~1 ng/mL LOD
Drives withdrawal compliance testing requirement
LC-MS/MS; nearly complete conversion in calf tissues
Veterinary residue monitoring Milk withdrawal time β-lactam metabolite persistence

Desacetylcephapirin Sodium: Research & Industrial Applications


Veterinary Residue Monitoring by LC-MS/MS

Desacetylcephapirin sodium is essential for laboratories performing regulatory residue monitoring in food-producing animals. Because the metabolite persists longer than parent cephapirin in bovine milk and undergoes nearly complete conversion in calf tissues, it serves as the critical marker analyte for withdrawal compliance testing. The compound is used to prepare calibration standards for UHPLC-MS/MS methods validated for simultaneous determination of 10 cephalosporins and desacetylcefapirin in milk matrices [1]. Certified reference materials with traceability documentation support method validation (AMV) and quality control (QC) applications for Abbreviated New Drug Applications (ANDA) and commercial cephapirin production .

Cephalosporin Metabolism: Species-Specific Deacetylation

For researchers investigating cephalosporin metabolic pathways, desacetylcephapirin sodium provides a critical reference standard for quantifying deacetylation rates across species. The established cross-species hierarchy—rodents > dogs > humans in deacetylation extent—enables appropriate animal model selection and data extrapolation [2]. The compound's renal metabolism component (kidney-mediated conversion) further distinguishes it from metabolites formed primarily via hepatic pathways, offering unique investigative value in pharmacokinetic studies [3].

Mastitis Pathogen MIC Reference Standard

Desacetylcephapirin sodium serves as a reference compound in veterinary antimicrobial susceptibility testing for mastitis pathogens. Its pathogen-specific MIC profile—with 100% agreement with parent cephapirin for staphylococci and streptococci but 89.8% non-susceptibility for E. coli—makes it a valuable control for differentiating metabolite contributions to treatment outcomes [4]. This differential activity pattern supports studies examining the relationship between in vitro susceptibility data and clinical mastitis treatment response, particularly for coagulase-negative staphylococci where MIC₅₀ values of 0.12 µg/mL are consistently observed across clinical and subclinical isolates [5].

Pharmaceutical QC: Cephapirin Impurity B Reference

In pharmaceutical quality control laboratories, desacetylcephapirin sodium (designated as Cefapirin EP Impurity B) is employed as a reference standard for analytical method development and validation during ANDA submissions. The compound is supplied with detailed characterization data compliant with regulatory guidelines and is used for stability-indicating HPLC methods that simultaneously resolve cephapirin, desacetyl cephapirin, and cephapirin lactone in bulk drug substances and injectable formulations [6]. Traceability against pharmacopeial standards (USP or EP) can be provided based on feasibility [7].

Application
Selection Property
Validation Focus
Veterinary residue monitoring
Certified residue marker with longer milk persistence
LC-MS/MS calibration and matrix recovery in milk
Cephalosporin metabolism research
Species-dependent deacetylation reference standard
Cross-species PK study design and model selection
Mastitis pathogen susceptibility testing
Pathogen-differentiated MIC profile vs. parent
Interpretation of in vitro susceptibility context for E. coli and staphylococci
Pharmaceutical QC impurity profiling
Certified cephapirin impurity B reference standard
Stability-indicating HPLC method validation

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